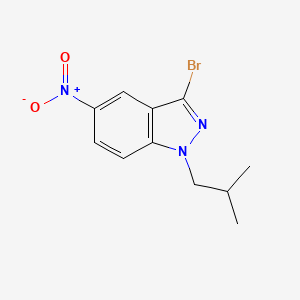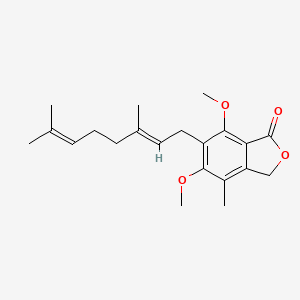![molecular formula C22H17N B11833864 5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine CAS No. 104581-17-1](/img/structure/B11833864.png)
5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine is an organic compound that features a naphthalene ring attached to a biphenyl structure with an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine typically involves Suzuki cross-coupling reactions. One common method involves the reaction of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids. This reaction allows for the attachment of various substituents to tailor the chemical structure . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted aromatic compounds.
Applications De Recherche Scientifique
5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.
Mécanisme D'action
The mechanism by which 5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di(naphthalen-1-yl)-1-phenylbenzene
- 9-(3,5-Di(naphthalen-1-yl)phenyl)anthracene
- 3,3’,5,5’-Tetra(naphthalen-1-yl)-1,1’-biphenyl
Uniqueness
5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and properties .
Propriétés
Numéro CAS |
104581-17-1 |
|---|---|
Formule moléculaire |
C22H17N |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-naphthalen-1-yl-5-phenylaniline |
InChI |
InChI=1S/C22H17N/c23-20-14-18(16-7-2-1-3-8-16)13-19(15-20)22-12-6-10-17-9-4-5-11-21(17)22/h1-15H,23H2 |
Clé InChI |
DWCFIVNFRKBKBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)
![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)
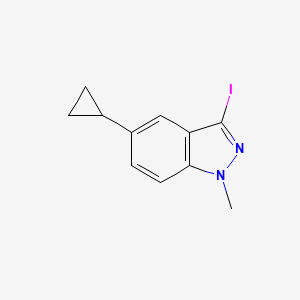
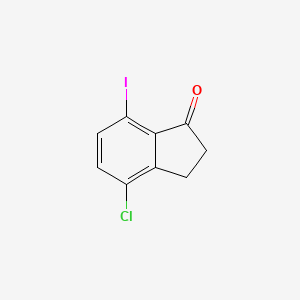
![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11833837.png)
![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)
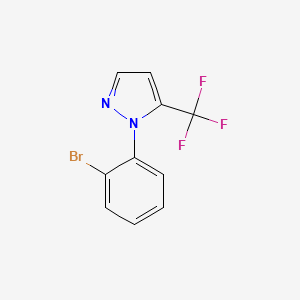
![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)



